molecular formula C20H19NO6 B2504132 Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate CAS No. 847405-80-5

Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate

Cat. No.: B2504132
CAS No.: 847405-80-5
M. Wt: 369.373
InChI Key: OJGHPQIGVYACKI-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a benzofuran core substituted with an ethyl carboxylate group at position 2 and a 2,3-dimethoxybenzoyl-amino moiety at position 2. The 2,3-dimethoxybenzoyl group introduces electron-donating methoxy substituents, which may influence solubility, crystallinity, and intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-4-26-20(23)18-16(12-8-5-6-10-14(12)27-18)21-19(22)13-9-7-11-15(24-2)17(13)25-3/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGHPQIGVYACKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to esterification to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Functional Group Variations

The following table summarizes key structural analogs and their substituent differences compared to the target compound:

Compound Name Position 3 Substituent Position 2 Group Notable Features
Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate (Target) 2,3-dimethoxybenzoyl-amino Ethyl carboxylate Electron-donating methoxy groups
Ethyl 3-((isopropylimino)methyleneamino)-2,3-dihydrobenzofuran-2-carboxylate Isopropylimino-methyleneamino Ethyl carboxylate Saturated dihydrobenzofuran; imino group
Ethyl 3-{[(3-methylanilino)(1H-1,2,4-triazol-1-yl)methylidene]amino}-1-benzofuran-2-carboxylate 3-methylanilino-triazolyl-methylidene-amino Ethyl carboxylate Triazole ring; aromatic amine interaction
Key Observations:

Hydrogen Bonding: The triazole-containing analog introduces a 1,2,4-triazole ring, which can act as both a hydrogen bond donor and acceptor, unlike the methoxy groups in the target compound. This may influence binding affinity in biological systems .

Steric Hindrance: The isopropylimino group in the dihydro analog introduces bulkier substituents, which may reduce solubility or limit access to active sites in target proteins compared to the planar benzoyl group in the target compound .

Biological Activity

Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antibacterial, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H19NO5C_{20}H_{19}NO_5, with a molecular weight of approximately 369.373 g/mol. The compound features a benzofuran core linked to an ethyl carboxylate group and a dimethoxybenzoyl moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research has indicated that derivatives of benzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating benzofuran-based carboxylic acids, it was found that certain derivatives displayed promising antiproliferative activity against human breast cancer cell lines MCF-7 and MDA-MB-231. Specifically, one derivative exhibited an IC50 value of 2.52±0.39μM2.52\pm 0.39\mu M, indicating strong inhibition of cell proliferation . The compound was shown to induce cell cycle arrest and apoptosis in treated cells.

Table 1: Apoptotic Effects of Benzofuran Derivatives on MDA-MB-231 Cells

CompoundTotal % ApoptosisEarly Apoptosis %Late Apoptosis %Necrosis %
Control1.460.470.310.68
Derivative 9e34.298.1123.772.41

The data indicates that treatment with derivative 9e significantly increased both early and late apoptosis rates compared to controls .

Antibacterial Activity

Benzofuran derivatives have also been evaluated for their antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Screening

In a recent investigation, several benzofuran derivatives were screened against E. coli and Bacillus subtilis. One derivative demonstrated an MIC value of 1.25±0.60μg/mL1.25\pm 0.60\mu g/mL against Bacillus subtilis, comparable to the standard antibiotic penicillin . This suggests potential for development as an antibacterial agent.

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on key enzymes involved in cancer progression and other pathological conditions.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes implicated in tumorigenesis and pH regulation within tissues. Certain benzofuran derivatives have shown moderate to strong inhibition against various isoforms of carbonic anhydrase, with IC50 values ranging from 3.13.1 to 67.1μM67.1\mu M . This inhibition could provide therapeutic benefits in cancer treatment by disrupting tumor microenvironmental stability.

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